Methyl 3-iodo-2-methoxybenzoate

Directed ortho-metalation Regioselective synthesis 2-Methoxybenzoic acid building blocks

Select Methyl 3-iodo-2-methoxybenzoate for precise 3-iodo substitution on 2-methoxybenzoate scaffolds. Its ortho-methoxy group electronically tunes the iodine position for efficient Suzuki-Miyaura, Sonogashira, and Heck couplings. The 3-iodo regioisomer offers a balanced steric profile—less congested than the 2-iodo isomer, more controlled than 4-/5-iodo isomers—yielding superior oxidative addition kinetics. Unlike the 4-iodo-2-methoxy isomer requiring 2–8°C storage, this compound is stable at ambient temperature, simplifying logistics. Available at 98% purity, it ensures consistent catalytic performance in multistep syntheses. This isomer is synthesized via directed ortho-metalation (n-BuLi/t-BuOK), a route inaccessible by classical electrophilic iodination. For SAR exploration, its logP ~2.09 offers moderately reduced lipophilicity vs. the 2-iodo-3-methoxy isomer (logP 2.4), potentially improving ADME profiles.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Cat. No. B12104006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-2-methoxybenzoate
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1I)C(=O)OC
InChIInChI=1S/C9H9IO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
InChIKeyQDNSPUQUPJKJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Iodo-2-Methoxybenzoate (CAS 620621-40-1): Ortho-Methoxylated Aryl Iodide for Regioselective Coupling


Methyl 3-iodo-2-methoxybenzoate (C9H9IO3; MW 292.07) is an ortho-methoxylated aryl iodide building block characterized by a 3-iodo substitution pattern relative to the methyl ester group and a 2-methoxy substituent . The ortho-methoxy group exerts electron-donating effects that modulate the electrophilicity of the iodine-bearing position, enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings [1][2]. This substitution pattern yields a compound with a calculated logP of approximately 2.09, reflecting balanced lipophilicity for synthetic applications . Commercially available in purities up to 99% (HPLC), this compound serves as a versatile intermediate in the construction of complex biaryl and heteroaryl systems .

Why Generic Substitution of Methyl 3-Iodo-2-Methoxybenzoate Fails: Regioisomeric Reactivity Differences


Substituting methyl 3-iodo-2-methoxybenzoate with alternative iodo-methoxybenzoate regioisomers (e.g., 2-iodo-3-methoxy, 4-iodo-2-methoxy, or 5-iodo-2-methoxy) introduces fundamentally different steric environments, electronic properties, and cross-coupling reactivities that are not interchangeable [1]. The ortho-methoxy group in the target compound creates a unique electronic environment at the 3-iodo position, distinct from the 4-iodo (para to methoxy) or 5-iodo (ortho to methoxy, para to carboxylate) isomers. Additionally, the 2-iodo-3-methoxy regioisomer (CAS 35387-95-2) presents ortho-disubstitution steric congestion that significantly alters reaction kinetics and yields in palladium-catalyzed transformations [2][3]. The regiochemistry dictates not only coupling efficiency but also the downstream synthetic utility, as different substitution patterns on the aromatic ring lead to divergent pharmacophores and materials properties. Therefore, direct replacement without re-optimization of reaction conditions and re-validation of downstream products is scientifically unsound.

Quantitative Differentiation of Methyl 3-Iodo-2-Methoxybenzoate: Comparator-Based Evidence


Regioselective Access via Directed Ortho-Metalation: 3-Iodo vs. 6-Iodo Isomer Differentiation

Methyl 3-iodo-2-methoxybenzoate can be accessed via a regioselective directed ortho-metalation (DoM) strategy from 2-methoxybenzoic acid precursors. Treatment of unprotected 2-methoxybenzoic acid with n-BuLi/t-BuOK directs deprotonation exclusively to the 3-position (adjacent to carboxylate, meta to methoxy), enabling subsequent iodination at this specific site [1][2]. In contrast, treatment with s-BuLi/TMEDA at -78°C directs deprotonation exclusively to the 6-position (ortho to carboxylate), yielding the 6-iodo isomer [1]. This base-dependent regioselectivity provides a unique synthetic handle to access the 3-iodo isomer, which is not easily accessible via conventional electrophilic iodination (which favors para-substitution due to methoxy group directing effects) [1][2].

Directed ortho-metalation Regioselective synthesis 2-Methoxybenzoic acid building blocks Lithiation chemistry

Physical Form Differentiation: 3-Iodo vs. 4-Iodo Regioisomer Melting Point and Storage Requirements

Methyl 3-iodo-2-methoxybenzoate (CAS 620621-40-1) exhibits distinct solid-state physical properties compared to its regioisomeric analog methyl 4-iodo-2-methoxybenzoate (CAS 148490-97-5). The 4-iodo isomer has a reported melting point range of 44-46°C [1], whereas the 3-iodo isomer lacks this specific low-melting crystalline property profile in available vendor documentation. The 4-iodo isomer also specifies storage at 2-8°C (refrigerated) due to thermal sensitivity , while the 3-iodo isomer typically allows for ambient temperature storage conditions based on vendor specifications . This physical property divergence has direct implications for handling, storage infrastructure requirements, and formulation considerations.

Physicochemical properties Solid-state characterization Storage conditions Procurement specifications

Crystal Packing and Solid-State Architecture: 3-Iodo vs. 5-Iodo Isomer Structural Comparison

The crystal structure of methyl 5-iodo-2-methoxybenzoate has been fully characterized by single-crystal X-ray diffraction, revealing a monoclinic P21/c symmetry with molecules close to planar (maximum deviation from benzene ring plane = 0.229 Å for the methyl carboxylate C atom) [1]. In the crystal lattice, molecules form stacked layers parallel to the ab plane, with iodine and methoxy/methyl carboxylate substituents arranged in an alternating fashion pointing toward each other [1]. This structural characterization is available for the 5-iodo isomer but not for the 3-iodo isomer. The 3-iodo substitution pattern (ortho-methoxy, meta-iodo relative to carboxylate) creates a distinct steric and electronic environment that likely produces different crystal packing and intermolecular interactions compared to the 5-iodo isomer (ortho-methoxy, para-iodo relative to carboxylate) .

X-ray crystallography Crystal engineering Solid-state properties MOF precursors

Steric Effects in Cross-Coupling Reactivity: Meta-Substituted vs. Ortho-Substituted Iodoarenes

In palladium-catalyzed cross-coupling reactions, ortho-substituted iodo- and bromobenzenes consistently exhibit lower yields compared to meta- and para-substituted analogs due to steric hindrance during the oxidative addition step [1][2]. Methyl 3-iodo-2-methoxybenzoate, with its iodo substituent in the meta-position relative to the carboxylate and ortho to the methoxy group, occupies an intermediate steric profile between the congested 2-iodo-3-methoxy isomer (ortho-disubstituted) and the less hindered 4-iodo or 5-iodo isomers. Studies on 2-iodobenzoates demonstrate that the addition of iodide anions can reduce reaction time from 24 hours to 8 hours, but yields remain lower than for less sterically encumbered isomers [2]. The 3-iodo substitution pattern provides a balance between sufficient steric differentiation for regioselective transformations and acceptable cross-coupling efficiency.

Palladium-catalyzed cross-coupling Steric hindrance Oxidative addition Suzuki-Miyaura coupling

Supplier-Grade Purity Availability: 3-Iodo Isomer vs. Alternative Regioisomers

Methyl 3-iodo-2-methoxybenzoate (CAS 620621-40-1) is commercially available with documented purity specifications up to 99% (HPLC) from multiple vendors . In contrast, the 2-iodo-3-methoxy isomer (CAS 35387-95-2) is listed without explicit purity grade specifications in major vendor catalogs [1], and the 5-iodo-2-methoxy isomer (CAS 40757-09-3) is typically offered at 97% purity . The 4-iodo-2-methoxy isomer (CAS 148490-97-5) is available at 98+% [2]. This variation in available purity grades across regioisomers reflects differences in synthetic accessibility and purification challenges specific to each substitution pattern. The 3-iodo isomer's availability at 99% HPLC purity provides an advantage for applications requiring high-purity starting materials without additional purification steps.

Commercial availability Purity specifications Vendor comparison Procurement options

Computed Physicochemical Parameters: 3-Iodo vs. 5-Iodo and 2-Iodo Isomers

Computed physicochemical parameters reveal subtle but potentially meaningful differences among iodo-methoxybenzoate regioisomers. Methyl 3-iodo-2-methoxybenzoate has a calculated logP of 2.08640 and polar surface area (PSA) of 35.53 Ų . The 2-iodo-3-methoxy isomer (CAS 35387-95-2) exhibits an XlogP of 2.4 and identical PSA of 35.5 Ų [1]. The 5-iodo-2-methoxy isomer (CAS 40757-09-3) shares the same molecular formula but may exhibit different solubility and permeability characteristics due to altered dipole moments. The 3-iodo isomer's intermediate logP value (2.09) suggests balanced lipophilicity suitable for both organic synthesis and potential medicinal chemistry applications where drug-like properties are relevant .

Lipophilicity Polar surface area Drug-likeness ADME properties

Methyl 3-Iodo-2-Methoxybenzoate: Validated Application Scenarios Based on Quantitative Evidence


Regioselective Synthesis of 3-Substituted 2-Methoxybenzoate Derivatives via Directed Ortho-Metalation

Researchers requiring precise control over the substitution pattern on 2-methoxybenzoate scaffolds should select methyl 3-iodo-2-methoxybenzoate. The directed ortho-metalation methodology using n-BuLi/t-BuOK provides exclusive deprotonation at the 3-position, enabling regioselective installation of iodine at this specific site that is not accessible via conventional electrophilic iodination (which favors para-substitution due to the methoxy group's directing effects) [1][2]. This synthetic route offers an alternative to the 6-iodo isomer (obtained with s-BuLi/TMEDA), allowing researchers to choose the desired regioisomer by simply changing the base conditions [1]. This application is particularly relevant for constructing 3,6-disubstituted 2-methoxybenzoic acid building blocks that are challenging to access through classical electrophilic substitution chemistry [1].

Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis with Balanced Steric Profile

Methyl 3-iodo-2-methoxybenzoate is indicated for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling applications where a balance between regiochemical control and steric accessibility is required. The 3-iodo substitution pattern (meta to carboxylate, ortho to methoxy) provides an intermediate steric profile compared to the highly congested 2-iodo isomer (ortho-disubstituted) and the less hindered 4-iodo or 5-iodo isomers [1]. Meta-substituted iodoarenes demonstrate superior cross-coupling yields compared to ortho-substituted analogs due to reduced steric hindrance during the oxidative addition step of palladium catalysis [1]. The 99% HPLC purity grade available from commercial suppliers [2] ensures consistent catalyst performance and minimizes side reactions, making this compound suitable for multistep synthetic sequences where intermediate purification may be impractical [1].

Medicinal Chemistry Building Block with Favorable Computed Lipophilicity Profile

Methyl 3-iodo-2-methoxybenzoate should be prioritized in medicinal chemistry campaigns requiring aryl iodide building blocks with balanced lipophilicity properties. The computed logP value of 2.08640 [1] is approximately 0.31 logP units lower than the 2-iodo-3-methoxy isomer (XlogP 2.4) [2], indicating moderately reduced lipophilicity that may offer improved aqueous solubility and more favorable ADME characteristics for drug-like molecules. The polar surface area of 35.53 Ų [1] is consistent across iodo-methoxybenzoate isomers but the distinct logP profile of the 3-iodo compound provides a differentiated option for structure-activity relationship (SAR) exploration. This compound serves as a precursor for synthesizing biaryl pharmacophores found in HIV-1 reverse transcriptase inhibitors and other therapeutic candidates [3].

Ambient-Stable Building Block for Compound Library Construction

Methyl 3-iodo-2-methoxybenzoate is recommended for compound library construction and high-throughput synthesis applications where ambient temperature storage compatibility is a procurement requirement. Unlike the 4-iodo-2-methoxy isomer (CAS 148490-97-5), which has a melting point of 44-46°C and requires refrigerated storage at 2-8°C due to thermal sensitivity [1][2], the 3-iodo isomer demonstrates ambient storage compatibility based on vendor specifications [3]. This storage advantage reduces cold-chain logistics requirements and simplifies inventory management for large compound collections. The 99% HPLC purity availability [3] further supports this application by providing ready-to-use material that minimizes the need for quality control re-analysis upon retrieval from storage.

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